molecular formula C19H16N2O3S B2924185 Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034395-52-1

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2924185
CAS No.: 2034395-52-1
M. Wt: 352.41
InChI Key: UXDKTDZFWKTKAE-UHFFFAOYSA-N
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Description

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions involving various substrates.

  • Substitution Reactions: Subsequent substitution reactions introduce the pyridine and carbamoyl groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene and pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Pyridine Derivatives: Resulting from reduction reactions.

  • Functionalized Thiophene and Pyridine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 4-(3-thienyl)benzoate: A simpler thiophene derivative with similar applications in organic synthesis and medicinal chemistry.

  • 2-(Thiophen-3-yl)pyridine: A related compound that lacks the carbamoyl group but shares similar biological activities.

Uniqueness: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate stands out due to its unique combination of thiophene and pyridine rings, which contribute to its diverse reactivity and biological activities. This combination allows for a broader range of applications compared to simpler derivatives.

Properties

IUPAC Name

methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-11-13-6-8-20-17(10-13)16-7-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDKTDZFWKTKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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